Pyrimidine-4,6-diamine;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-4,6-diamine;sulfate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly notable for its applications in medicinal chemistry, where it serves as a building block for various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-4,6-diamine;sulfate typically involves the reaction of pyrimidine derivatives with amines under controlled conditions. One common method includes the use of pyrimidine-4,6-dichloride, which reacts with ammonia or primary amines to form the desired diamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine-4,6-diamine;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyrimidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrimidine-4,6-dione derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Pyrimidine-4,6-diamine;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a key component in the study of nucleic acids and their analogs.
Medicine: It is utilized in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It finds applications in the production of dyes, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of Pyrimidine-4,6-diamine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of enzymes such as Janus Kinase (JAK) or epidermal growth factor receptor (EGFR). By binding to these targets, it disrupts critical signaling pathways involved in cell growth, differentiation, and survival, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-2,4-diamine: Another diamine derivative with similar chemical properties.
Pyrimidine-4,6-dione: An oxidized form of Pyrimidine-4,6-diamine.
Tetrahydropyrimidine: A reduced form of Pyrimidine-4,6-diamine.
Uniqueness: Pyrimidine-4,6-diamine;sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfate form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Eigenschaften
Molekularformel |
C4H6N4O4S-2 |
---|---|
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
pyrimidine-4,6-diamine;sulfate |
InChI |
InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
KVQQUKZVGBKTLQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(N=CN=C1N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.